2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-amine
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Overview
Description
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorine atom on one phenyl ring and a methoxy group on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 4-methoxybenzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and 4-methoxybenzaldehyde in the presence of a suitable catalyst.
Reduction: The intermediate compound is then subjected to a reduction reaction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., palladium on carbon) and hydrogen gas to reduce the intermediate compound to the final product.
Continuous Flow Synthesis: This approach utilizes continuous flow reactors to carry out the synthesis in a more controlled and efficient manner, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, such as reducing the nitro group to an amine group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a metal catalyst
Substitution: Hydroxide ions (OH⁻), amines (RNH₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-1-phenylethan-1-amine: Similar structure but lacks the methoxy group.
2-(4-Methoxyphenyl)-1-phenylethan-1-amine: Similar structure but lacks the fluorine atom.
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethan-1-amine: Similar structure but has a chlorine atom instead of a fluorine atom.
Uniqueness
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-amine is unique due to the presence of both the fluorine atom and the methoxy group, which can influence its chemical reactivity, biological activity, and potential applications. The combination of these functional groups can lead to distinct properties and interactions compared to similar compounds.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(4-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-18-14-8-4-12(5-9-14)15(17)10-11-2-6-13(16)7-3-11/h2-9,15H,10,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFJUWHHWBGMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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